Carbonic acid, ethyl 1-phenylethyl ester
Description
Carbonic acid, ethyl 1-phenylethyl ester (CAS: Not explicitly provided) is an ester derivative combining carbonic acid with ethyl and 1-phenylethyl alcohol moieties. Applications may span biodegradation intermediates (), flavorants (), or pharmaceuticals ().
Properties
CAS No. |
57362-02-4 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 1-phenylethyl carbonate |
InChI |
InChI=1S/C11H14O3/c1-3-13-11(12)14-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
ZDXYXHAWECPZOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, ethyl 1-phenylethyl ester typically involves the esterification of carbonic acid derivatives with 1-phenylethanol. One common method is the reaction of ethyl chloroformate with 1-phenylethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
C2H5OCOCl+C6H5CH(OH)CH3→C2H5OCOOCH2CH3C6H5+HCl
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions typically include controlled temperatures and pressures to ensure the complete conversion of reactants to the desired ester.
Chemical Reactions Analysis
Types of Reactions: Carbonic acid, ethyl 1-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce carbonic acid and 1-phenylethanol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride (LiAlH4) can yield the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Carbonic acid and 1-phenylethanol.
Reduction: Ethanol and 1-phenylethanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Carbonic acid, ethyl 1-phenylethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug formulations and as a building block for active pharmaceutical ingredients.
Materials Science: It is used in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of carbonic acid, ethyl 1-phenylethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carbonic acid and 1-phenylethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.
Comparison with Similar Compounds
Functional Group Variations in Ester Moieties
Key Insights :
- The acid component significantly influences application. For example, imidazole-based esters (etomidate) exhibit pharmacological activity, while acetic acid derivatives impact flavor profiles .
- Longer alkyl chains (e.g., butyl in carbonic acid butyl ethyl ester) may enhance hydrophobicity, affecting solubility and industrial utility .
Substituted Aromatic Derivatives
Key Insights :
- Substitutions on the aromatic ring (e.g., methyl, bromo) alter metabolic stability and bioactivity. For instance, brominated indole esters may exhibit antimicrobial properties .
- Non-ester phenolic derivatives (e.g., 2,4-bis(1-phenylethyl)phenol) lack ester hydrolysis susceptibility, enhancing antioxidant durability .
Carbamate and Carbamic Acid Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
